molecular formula C10H10F3NO4S B1303355 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 288266-54-6

2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No. B1303355
M. Wt: 297.25 g/mol
InChI Key: OZVPEEXYQQFKJL-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid, also referred to as TFBA, is a synthetic organic compound belonging to the larger family of carboxylic acids. It is a white crystalline solid with a melting point of 156-158 °C and a boiling point of 309-310 °C. TFBA is a versatile compound, having a wide range of applications in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

Stability and Degradation Pathways

A study by Barchańska et al. (2019) investigates the stability and degradation processes of nitisinone, a compound with a trifluoromethyl group. The research employed LC-MS/MS to study the stability of nitisinone under various conditions, identifying major degradation products and contributing to understanding the compound's properties. This research highlights the importance of studying stability and degradation pathways for compounds with trifluoromethyl groups, potentially including 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid (Barchańska et al., 2019).

Phase Behavior and Application Potentials

Visak et al. (2014) reviewed the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including those with trifluoromethyl groups. The study provides insights into the solvent abilities of these ionic liquids and their potential applications in separation and extraction processes. Understanding such phase behavior is crucial for developing new applications for compounds with trifluoromethyl groups (Visak et al., 2014).

Organic Synthesis Applications

Kazakova and Vasilyev (2017) reviewed the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its role in promoting various chemical reactions. The high protonating power and low nucleophilicity of trifluoromethanesulfonic acid enable the generation of cationic species, demonstrating the compound's versatility in synthesizing new organic compounds. This review suggests the potential utility of related trifluoromethyl-containing compounds, such as 2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid, in organic synthesis applications (Kazakova & Vasilyev, 2017).

Environmental and Industrial Importance

Research on the environmental presence and impact of perfluorinated compounds, which share some structural similarities with trifluoromethyl-containing compounds, underscores the importance of understanding these compounds' behaviors and effects. Arvaniti and Stasinakis (2015) provided a critical review of perfluorinated compounds in wastewater treatment, emphasizing the challenges in removing these persistent pollutants. Studies like this highlight the environmental relevance of compounds with trifluoromethyl groups and the need for effective treatment technologies (Arvaniti & Stasinakis, 2015).

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-4-2-3-7(5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVPEEXYQQFKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380630
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid

CAS RN

288266-54-6
Record name N-[3-(Trifluoromethyl)benzene-1-sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288266-54-6
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